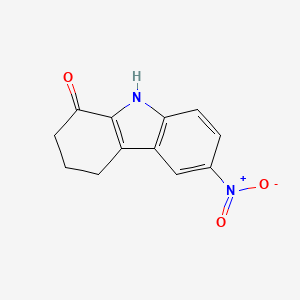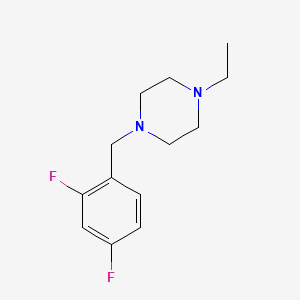
4-acetylphenyl 3-methyl-2-butenoate
説明
4-acetylphenyl 3-methyl-2-butenoate is a chemical compound with potential applications in various fields of chemistry and materials science. It is structurally characterized by the presence of an acetylphenyl group and a 3-methyl-2-butenoate moiety, suggesting reactivity and properties useful in organic synthesis, materials development, and possibly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of closely related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives, followed by characterizations using techniques like FT-IR, 1H NMR, UV-Vis, TGA, DTA, and X-ray diffraction (Nayak et al., 2014). This methodological approach could potentially be adapted for the synthesis of 4-acetylphenyl 3-methyl-2-butenoate by altering the starting materials or reaction conditions to introduce the specific functional groups of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through spectroscopic methods and single crystal X-ray diffraction, revealing details about the bond lengths, angles, and overall geometry of the molecules. For instance, detailed structural analysis using DFT methods and vibrational wavenumber computations have provided insights into the stability and electronic properties of synthesized compounds (Raju et al., 2015). Similar analytical techniques would be expected to reveal the structural specifics of 4-acetylphenyl 3-methyl-2-butenoate.
Chemical Reactions and Properties
The chemical reactivity of 4-acetylphenyl 3-methyl-2-butenoate would likely be characterized by the presence of its functional groups. Acetyl groups can undergo various reactions, including nucleophilic acyl substitution, while the 3-methyl-2-butenoate moiety might participate in addition reactions or serve as a Michael acceptor in conjugate addition reactions. Studies on similar compounds have shown reactivity towards cyclization, addition reactions, and complexation with metal ions, suggesting a rich chemistry that could be applicable to 4-acetylphenyl 3-methyl-2-butenoate as well.
Physical Properties Analysis
The physical properties of a compound like 4-acetylphenyl 3-methyl-2-butenoate would depend on its molecular structure. Properties such as melting point, boiling point, solubility, and crystal structure can be inferred from related compounds. For example, the solubility and crystal packing of similar molecules have been studied, providing insights into their intermolecular interactions and stability under various conditions (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-acetylphenyl 3-methyl-2-butenoate, such as acidity/basicity, reactivity towards various reagents, stability under different conditions, and potential for forming derivatives or complexes, can be anticipated based on the functional groups present in the molecule. Studies on related compounds provide a foundation for understanding the electronic behavior, hyper-conjugative interactions, and charge delocalization within the molecule, which are critical for predicting reactivity and chemical behavior (Raju et al., 2015).
科学的研究の応用
Synthesis of Anti-inflammatory Compounds
4-acetylphenyl 3-methyl-2-butenoate has been utilized in the synthesis of compounds with high anti-inflammatory activity. For instance, Kogure, Nakagawa, and Fukawa (1975) synthesized 2-(4-Isobutylphenyl)-propionic acid, known for its anti-inflammatory properties, particularly in treating diseases like rheumatism. This synthesis involved methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, leading to methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate in a multi-step process (Kogure, Nakagawa, & Fukawa, 1975).
Development of Chemical Reagents
Cao, Ding, Huang, Huang, and Wei (1998) explored the synthesis of methyl 4-(α-thienacyl)-3-perfluoroalkyl-3-butenoates. Their research demonstrated the potential of using 4-acetylphenyl 3-methyl-2-butenoate derivatives as reagents in chemical reactions, leading to the production of various perfluoroalkylated compounds (Cao, Ding, Huang, Huang, & Wei, 1998).
Organic Synthesis and Molecular Analysis
Shkoor, Fatunsin, Riahi, Lubbe, Reim, Sher, Villinger, Fischer, and Langer (2010) discussed the use of compounds similar to 4-acetylphenyl 3-methyl-2-butenoate in organic synthesis. Their work focused on regioselective synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates, showcasing the versatility of these compounds in creating complex molecular structures (Shkoor et al., 2010).
Versatile Building Blocks in Organic Synthesis
Duc, Mcgarrity, Meul, and Warm (1992) highlighted the versatility of methyl (E)-4-chloro-3-methoxy-2-butenoate, a related compound, as a building block in organic synthesis. This compound, derived from 4-acetylphenyl 3-methyl-2-butenoate, demonstrates the broad utility of such chemicals in various synthetic applications (Duc, Mcgarrity, Meul, & Warm, 1992).
Synthesis of Biologically Active Species
Uguen, Gai, Sprenger, Liu, Leach, and Waring (2021) conducted research on the synthesis of 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatization. They developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acid, demonstrating the potential of derivatives of 4-acetylphenyl 3-methyl-2-butenoate in creating biologically significant compounds (Uguen et al., 2021).
特性
IUPAC Name |
(4-acetylphenyl) 3-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-13(15)16-12-6-4-11(5-7-12)10(3)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKGXHXIWKRHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5648670.png)

![5-{[(4-methylphenyl)amino]methylene}dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5648680.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
![3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5648692.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)